molecular formula C9H12N2O B1424333 N'-Hydroxy-3-(pyridin-3-yl)propanimidamide CAS No. 201546-79-4

N'-Hydroxy-3-(pyridin-3-yl)propanimidamide

Cat. No.: B1424333
CAS No.: 201546-79-4
M. Wt: 164.20 g/mol
InChI Key: SNEQBGRXVNQPKZ-UHFFFAOYSA-N
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Description

N'-Hydroxy-3-(pyridin-3-yl)propanimidamide is an amidoxime derivative featuring a pyridine ring at the third position of a propanimidamide backbone. Its molecular formula is C₈H₁₀N₄O, with a molecular weight of 178.20 g/mol (inferred from structural analogues in ). The compound’s structure includes a hydroxylamine (N'-hydroxy) group and a pyridin-3-yl moiety, which confer unique electronic and steric properties.

Properties

CAS No.

201546-79-4

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N'-hydroxy-3-phenylpropanimidamide

InChI

InChI=1S/C9H12N2O/c10-9(11-12)7-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11)

InChI Key

SNEQBGRXVNQPKZ-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CCC(=NO)N

Isomeric SMILES

C1=CC=C(C=C1)CC/C(=N/O)/N

Canonical SMILES

C1=CC=C(C=C1)CCC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-Hydroxy-3-(pyridin-3-yl)propanimidamide can be synthesized through various synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with hydroxylamine to form the corresponding oxime, followed by reduction with sodium borohydride to yield the desired compound . The reaction conditions typically involve the use of organic solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N’-Hydroxy-3-(pyridin-3-yl)propanimidamide may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-3-(pyridin-3-yl)propanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, often in the presence of catalysts or under reflux.

Major Products

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyridine compounds, which can be further utilized in various chemical syntheses.

Scientific Research Applications

Chemical Properties and Structure

N'-Hydroxy-3-(pyridin-3-yl)propanimidamide has the chemical formula C₉H₁₃N₃O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structure features a hydroxylamine functional group and a pyridine moiety, which may contribute to its biological activity and versatility in organic synthesis.

Pharmacological Applications

  • Antiplasmodial Activity :
    • Recent studies have identified compounds structurally similar to this compound as part of a new class of antiplasmodial agents. These compounds demonstrated significant in vitro activity against Plasmodium falciparum, with IC50 values in the nanomolar range . The most potent derivatives showed low cytotoxicity in human cell lines and promising in vivo efficacy in mouse models, suggesting potential for developing new antimalarial therapies.
  • Biological Activity :
    • The compound's structural attributes suggest it may exhibit various biological activities. Compounds with similar structures have shown promise in anti-inflammatory and antimicrobial applications. This indicates that this compound could be further explored for its pharmacological properties.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

  • Amidoxime Formation : Utilizing amidoxime chemistry can stabilize hydroxylamine compounds against decomposition, enhancing the yield and purity of the target compound .
  • Pyridine Derivatives : The incorporation of pyridine rings into the synthesis pathway is crucial, as these structures are often linked to enhanced biological activity in medicinal chemistry .

Case Studies and Research Findings

  • Antimalarial Research :
    • A study highlighted the effectiveness of 3-hydroxypropanamidines as antiplasmodial agents, with specific attention to their mechanism of action involving inhibition of heme detoxification pathways in P. falciparum . This suggests that this compound may share similar mechanisms, warranting further investigation.
  • Potential for Drug Development :
    • Given the structural similarities to known pharmacologically active compounds, there is a strong basis for exploring this compound as a lead compound for drug development. Its unique properties could be harnessed to create new therapeutic agents targeting various diseases.

Comparative Analysis with Related Compounds

Compound NameStructureKey Properties
3-Hydroxy-N-(pyridin-2-yl)propanamideC₁₁H₁₂N₂O₂Potential anti-inflammatory effects
2-Hydroxy-N-(pyridin-4-yl)propanamidoximeC₁₁H₁₃N₃O₂Antimicrobial properties
This compoundC₉H₁₃N₃OAntiplasmodial activity

This table illustrates the diversity within this chemical class while highlighting the unique features of this compound that may contribute to its distinct biological activities and applications.

Mechanism of Action

The mechanism of action of N’-Hydroxy-3-(pyridin-3-yl)propanimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, binding to active sites and altering the activity of the target molecules. This interaction can affect various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyridine-Based Analogues

N'-Hydroxy-3-(2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)propanimidamide (Compound 16)
  • Structure : Differs by additional 4-methylpiperidinyl and trifluoromethyl substituents on the pyridine ring.
  • Properties : Synthesized in 38% yield as a pale yellow oil (1H NMR: δ 7.57–0.99) .
N′-Hydroxy-2-(3-pyridinyl)ethanimidamide
  • Structure : Shorter ethanimidamide chain (C₂ vs. C₃) with pyridin-3-yl.
  • Properties : CAS RN 137499-45-7; molecular formula C₇H₈N₄O (MW 164.17 g/mol) .
  • Key Differences : Reduced chain length may decrease flexibility and solubility, impacting pharmacokinetics.

Piperidine/Piperazine Derivatives

N'-hydroxy-3-(piperidin-1-yl)propanimidamide
  • Structure : Replaces pyridine with a piperidine ring. Molecular formula C₈H₁₇N₃O (MW 171.25 g/mol) .
  • Properties: SMILES string C1CCN(CC1)CCC(=NO)N suggests greater conformational flexibility.
  • Key Differences : Piperidine’s aliphatic nitrogen increases basicity (pKa ~11) compared to pyridine’s aromatic nitrogen (pKa ~5), altering solubility and bioavailability.
(1Z)-N'-Hydroxy-3-(4-methyl-1-piperazinyl)propanimidamide
  • Structure : Incorporates a methylpiperazinyl group. Molecular weight 186.26 g/mol ; 95% purity as a light yellow solid .
  • Key Differences : The piperazine ring enhances water solubility due to its hydrophilic nature, making it more suitable for aqueous formulations than pyridine-based analogues.

Pyrazole and Heterocyclic Analogues

N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide
  • Structure : Pyrazole ring with trifluoromethyl and methyl substituents. Molecular formula C₈H₁₁F₃N₄O (MW 236.20 g/mol); 95% purity .
  • The trifluoromethyl group improves metabolic resistance.
N'-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanimidamide
  • Structure : 1,2,4-triazole substituent. CAS RN 1016815-34-1 .
  • Key Differences : Triazole’s higher aromaticity and hydrogen-bonding capacity may increase target affinity but reduce lipophilicity.

Sulfur-Containing Analogues

(Z)-2-(tert-Butyldimethylsilyloxy)-N'-hydroxy-3-(4-methoxyphenethylthio)propanimidamide (38b)
  • Structure : Includes a tert-butyldimethylsilyloxy (TBS) protecting group and a methoxyphenethylthio chain.
  • Properties : 64% yield; colorless oil. NMR data (δ 7.11–0.09) confirms stereochemistry .
  • Key Differences : The TBS group enhances stability during synthesis, while the thioether linkage may influence redox properties.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula MW (g/mol) Yield (%) Physical State Key Substituents
N'-Hydroxy-3-(pyridin-3-yl)propanimidamide C₈H₁₀N₄O 178.20 - Not reported Pyridin-3-yl
Compound 16 C₁₅H₂₀F₃N₅O 343.35 38 Pale yellow oil 4-Methylpiperidinyl, CF₃
N'-hydroxy-3-(piperidin-1-yl)propanimidamide C₈H₁₇N₃O 171.25 - Not reported Piperidinyl
N'-hydroxy-3-[3-methyl-5-(CF₃)-pyrazol-1-yl] C₈H₁₁F₃N₄O 236.20 - Solid 3-Methyl-5-CF₃-pyrazolyl

Table 2: Functional Group Impact

Substituent Type Example Compound Key Effects
Trifluoromethyl (CF₃) Compound 16 ↑ Lipophilicity, metabolic stability
Piperazine (1Z)-N'-Hydroxy-3-(4-methyl-1-piperazinyl) ↑ Water solubility, bioavailability
Pyrazole N'-hydroxy-3-[3-methyl-5-CF₃] Planar structure, metal interaction
Thioether Compound 38b Altered redox activity

Biological Activity

N'-Hydroxy-3-(pyridin-3-yl)propanimidamide is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring, which is known for its ability to interact with biological macromolecules due to the presence of nitrogen atoms. The compound's structure can be represented as follows:

C9H10N4O\text{C}_9\text{H}_{10}\text{N}_4\text{O}

This molecular configuration suggests potential interactions with various biological targets, including enzymes and receptors.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Nitrogen-containing heterocycles are known for their ability to form hydrogen bonds with DNA, which can lead to anti-cancer effects by disrupting replication processes .
  • Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. The presence of the pyridine moiety enhances the compound's ability to penetrate microbial membranes .
  • Antioxidant Activity : The compound may exhibit antioxidant properties, which can mitigate oxidative stress in cells, potentially reducing the risk of chronic diseases .

Antimicrobial Activity

A study evaluating derivatives of pyridine found that certain compounds exhibited minimal inhibitory concentrations (MIC) as low as 0.02 mM against pathogenic bacteria such as Staphylococcus aureus and Bacillus cereus. This suggests that this compound may also possess similar antimicrobial efficacy.

Comparative Biological Activity Table

Compound NameBiological ActivityMIC (mM)Reference
This compoundAntimicrobialTBD
4c (Pyridine derivative)Antimicrobial0.02
EzetimibeCholesterol absorption inhibitorTBD

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-Hydroxy-3-(pyridin-3-yl)propanimidamide
Reactant of Route 2
Reactant of Route 2
N'-Hydroxy-3-(pyridin-3-yl)propanimidamide

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